Bis(cyclooctene)iridium(I) chloride, dimer

Description

Chemical Identity and Structural Formula

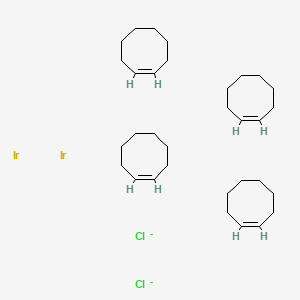

Bis(cyclooctene)iridium(I) chloride dimer is defined by the molecular formula $$ \text{C}{32}\text{H}{56}\text{Cl}2\text{Ir}2 $$, with a molecular weight of 896.13 g/mol. The compound features two iridium(I) centers bridged by chloride ligands, each coordinated to two η²-cyclooctene (C₈H₁₄) molecules (Figure 1). X-ray crystallography confirms a distorted square-planar geometry around each iridium atom, with Ir–Cl bond lengths averaging 2.42 Å and Ir–C(alkene) distances of 2.15–2.19 Å.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 12246-51-4 | |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 153–165°C (decomposition) | |

| Solubility | Organic solvents (THF, CH₂Cl₂) |

The dimer’s stability arises from strong Ir–Cl bridging interactions (bond order ~0.5) and π-backbonding from iridium’s d-orbitals to cyclooctene’s anti-bonding orbitals. This electronic configuration facilitates ligand substitution while maintaining structural integrity.

Historical Development and Discovery

The complex was first synthesized in 1972 by Onderdelinden and van der Ent via alcohol-mediated reduction of ammonium hexachloroiridate(III) in the presence of cyclooctene. This marked a pivotal advancement from earlier iridium-diene complexes like cyclooctadiene iridium chloride dimer ([Ir(COD)Cl]₂), as cyclooctene’s weaker coordination enabled broader reactivity.

The synthetic protocol was refined in the 1980s using sodium hexachloroiridate(IV) in ethanol under reflux, achieving yields >75%:

$$

\text{Na}2\text{IrCl}6 + 4\text{C}8\text{H}{14} \xrightarrow{\text{EtOH}} [\text{IrCl}(\text{C}8\text{H}{14})2]2 + 2\text{NaCl} + \text{byproducts}

$$

This method remains the industrial standard due to its scalability and minimal byproduct formation.

Significance in Organometallic Chemistry

As a precursor, the dimer enables access to over 50 characterized iridium complexes through ligand exchange. Key derivatives include:

- Crabtree’s catalyst analogs : Substitution with pyridine and phosphine ligands yields hydrogenation catalysts with TOFs >10⁴ h⁻¹.

- Hyperpolarization agents : Reaction with parahydrogen generates IrCl(H)₂(COE)(py)₂, critical for signal amplification in SABRE-MRI.

- C–H activation systems : Binuclear intermediates formed during ligand loss mediate selective functionalization of unactivated bonds.

Table 2: Catalytic applications

| Application | Derived Complex | Efficiency |

|---|---|---|

| Asymmetric hydrogenation | [Ir(COD)(PPh₃)(py)]⁺ | 98% ee, 99% conv |

| Olefin isomerization | [IrH₂(COE)(PCy₃)] | TON >5000 |

| Radiopharmaceutical HIE | [Ir(μ-Cl)(μ-H)(N-ligand)]₂ | k = 0.15 s⁻¹ |

Propriétés

IUPAC Name |

cyclooctene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJIQMGSHWWMCK-XFCUKONHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045899 | |

| Record name | Chlorobis(cyclooctene)iridium dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12246-51-4 | |

| Record name | Chlorobis(cyclooctene)iridium dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis((µ-chloro)bis(cyclooctene)iridium) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Physical Properties

Spectroscopic and Structural Insights

-

IR Spectroscopy : ν(Ir-Cl) stretches appear at 280–300 cm⁻¹, while C=C vibrations of coe ligands are observed near 1650 cm⁻¹.

-

X-ray Crystallography : The dimer adopts a chloro-bridged structure with each iridium center coordinated by two cyclooctene ligands in a square-planar geometry.

-

NMR : ¹H NMR in CDCl₃ reveals broad resonances for coe protons (δ 1.2–2.4 ppm), consistent with fluxional ligand behavior.

Factors Influencing Synthesis Efficiency

Iridium Precursor Purity

Hydrated forms of Na₂IrCl₆ (e.g., Na₂IrCl₆·6H₂O) must be thoroughly dried to avoid side reactions with residual water, which can oxidize Ir(I) to Ir(III).

Solvent and Temperature Optimization

Ethanol’s reducing properties are critical for reducing Ir(IV) to Ir(I). Higher alcohols (e.g., n-propanol) may impede reduction kinetics, as observed in analogous syntheses.

Ligand Steric Effects

Cyclooctene’s smaller steric profile compared to cyclooctadiene facilitates faster ligand substitution, enabling higher yields (70–80% vs. 50–60% for cod systems).

Challenges and Mitigation Strategies

-

Oxidation Sensitivity : The Ir(I) center is prone to oxidation. Conducting reactions under strict anaerobic conditions (glovebox or Schlenk line) is essential.

-

Product Purity : Residual cyclooctene can be removed via vacuum distillation or column chromatography on silica gel.

-

Scalability : Bulk synthesis requires slow cooling to prevent amorphous aggregation, favoring crystalline product formation .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(cyclooctene)iridium(I) chloride, dimer undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to form lower oxidation state iridium complexes.

Substitution: The cyclooctene ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products Formed

Oxidation: Higher oxidation state iridium complexes.

Reduction: Lower oxidation state iridium complexes.

Substitution: Various iridium complexes with different ligands.

Applications De Recherche Scientifique

Bis(cyclooctene)iridium(I) chloride, dimer is used in a wide range of scientific research applications, including:

Biology: The compound is used in the study of iridium-based drugs and their interactions with biological molecules.

Medicine: Research on iridium complexes for potential therapeutic applications, including anticancer properties.

Mécanisme D'action

The mechanism of action of bis(cyclooctene)iridium(I) chloride, dimer involves the coordination of the iridium center with various ligands. The iridium atom can undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles. The compound’s ability to stabilize different oxidation states of iridium makes it a versatile catalyst in various chemical transformations .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ligand Variation: Cyclooctene vs. Cyclooctadiene Complexes

A key structural analog is chloro(1,5-cyclooctadiene)iridium(I) dimer (CAS 12112-67-3, C₁₆H₂₄Cl₂Ir₂), which substitutes cyclooctene with 1,5-cyclooctadiene (a diene ligand with two double bonds). Differences include:

- Steric Profile : Cyclooctene’s single double bond reduces steric hindrance compared to the bulkier diene, influencing substrate accessibility in catalysis .

Table 1: Structural and Physical Properties

Metal Variation: Iridium vs. Rhodium Dimers

Replacing iridium with rhodium significantly alters properties:

- Cost and Abundance: Rhodium is more abundant and less expensive than iridium, making rhodium dimers like bis(cyclooctadiene)dirhodium(I) dichloride (CAS 12092-47-6) more economical for industrial catalysis .

- Catalytic Efficiency: Iridium complexes often exhibit higher turnover numbers (TONs) in alkane dehydrogenation due to stronger metal-ligand bonding . For example, an electron-poor iridium pincer complex achieved TONs >100 in alkane dehydrogenation, outperforming rhodium analogs .

- Stability : Rhodium dimers are more prone to ligand dissociation in polar solvents, limiting their use in aqueous systems .

Reactivity in Catalysis

- C–H Activation : Bis(cyclooctene)iridium(I) chloride dimer demonstrates superior activity in C–H bond functionalization compared to cyclooctadiene analogs, attributed to reduced steric bulk .

- Hydrogenation : Cyclooctadiene-iridium dimers are preferred for asymmetric hydrogenation of ketones due to enhanced enantioselectivity from the rigid diene backbone .

- Photophysical Applications : Iridium cyclooctadiene dimers are precursors for luminescent complexes used in light-emitting electrochemical cells (LEECs), whereas cyclooctene analogs are less explored in this area .

Research Findings and Key Differences

- Synthetic Utility: Cyclooctene-iridium dimers are favored in reactions requiring mild conditions, such as the synthesis of iminoxolene complexes, where the ligand’s flexibility enables five-coordinate geometries .

- Safety Profiles : Bis(cyclooctene)iridium(I) chloride dimer carries hazards including skin irritation (H315, H319) , while rhodium analogs like bis(cyclooctadiene)dirhodium dichloride pose lower acute toxicity but require handling in ventilated environments .

- Thermal Stability : The cyclooctene-iridium dimer decomposes at ~256°C, comparable to rhodium analogs, but exhibits better air stability due to stronger Ir–Cl bonds .

Activité Biologique

Bis(cyclooctene)iridium(I) chloride, commonly referred to as chlorobis(cyclooctene)iridium dimer, is an organoiridium compound with the molecular formula . This compound has garnered attention in various fields, particularly in catalysis and biological applications. Its unique structural properties and reactivity make it a candidate for exploring biological activities, including its potential as an anticancer agent and its interactions with biological macromolecules.

- Molecular Formula :

- Molecular Weight : 896.134 g/mol

- CAS Number : 12246-51-4

- Solubility : Soluble in organic solvents

The compound is characterized by its yellow, air-sensitive solid form and is often used as a precursor for synthesizing other iridium complexes and catalysts .

Anticancer Properties

Recent studies have indicated that bis(cyclooctene)iridium(I) chloride exhibits significant anticancer activity. For instance, research has demonstrated that iridium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways.

-

Mechanism of Action :

- The compound interacts with cellular components, leading to oxidative stress, which is a known pathway for inducing apoptosis in cancer cells.

- It has been shown to affect mitochondrial function and promote cell cycle arrest in cancerous cells.

-

Case Studies :

- A study published in the Journal of Organometallic Chemistry reported that iridium complexes, including bis(cyclooctene)iridium(I), displayed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The study noted an IC50 value indicating effective concentration levels for inducing cell death .

- Another investigation focused on the compound's ability to enhance the efficacy of established chemotherapeutics when used in combination therapies.

Interaction with Biological Macromolecules

The binding affinity of bis(cyclooctene)iridium(I) chloride to proteins and nucleic acids has been explored, revealing its potential as a bioconjugate.

-

Protein Binding Studies :

- The compound has shown a propensity to bind with serum albumin, which can influence its pharmacokinetics and distribution within biological systems.

- Binding studies using fluorescence spectroscopy indicated that the iridium complex could effectively displace other ligands from albumin, suggesting a high binding affinity .

-

Nucleic Acid Interactions :

- Research has also highlighted the ability of bis(cyclooctene)iridium(I) chloride to intercalate into DNA structures, potentially leading to mutagenic effects or serving as a delivery system for therapeutic agents.

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies regarding the biological activities of bis(cyclooctene)iridium(I) chloride compared to other iridium complexes:

| Compound | Anticancer Activity | Protein Binding Affinity | DNA Interaction |

|---|---|---|---|

| Bis(cyclooctene)iridium(I) chloride | High (IC50 ~ µM range) | Moderate | Yes |

| Iridium(III) complex | Moderate | High | Yes |

| Iridium(II) complex | Low | Low | No |

Q & A

Q. Advanced Research Focus

- Ligand Tuning : Replace cyclooctene with electron-donating ligands (e.g., phosphines) to modulate Ir center reactivity .

- Substrate Screening : Test allylic amination or hydroboration reactions under inert atmospheres (Ar/N₂) to prevent oxidation .

- Kinetic Studies : Monitor reaction progress via GC-MS or NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Temperature Control : Maintain 60–80°C for optimal turnover frequency (TOF) while avoiding decomposition above 190°C .

How do structural differences between Ir and Rh analogs (e.g., Rh–cyclooctene dimer) influence catalytic performance?

Advanced Research Focus

Comparative studies should include:

- Electronic Effects : Rh analogs exhibit lower oxidative potential but faster ligand substitution kinetics, impacting substrate activation .

- Catalytic Efficiency : For hydroamination, Ir catalysts show higher enantioselectivity (>80% ee) due to stronger metal–substrate interactions .

- Stability : Rh dimers decompose faster under acidic conditions, limiting applications in electrochemical oxygen evolution .

- Data Cross-Validation : Use DFT calculations to correlate experimental TOF with metal–ligand bond strengths .

How can researchers resolve contradictions in reported catalytic activities across studies?

Q. Advanced Research Focus

- Purity Assessment : Verify catalyst purity via elemental analysis and TGA (thermal stability up to 190°C) .

- Reaction Condition Audit : Compare solvent polarity (e.g., toluene vs. DMF), substrate ratios, and pre-activation steps (e.g., pre-reduction with H₂) .

- Morphology Effects : Assess crystallinity (via XRD) and particle size (via TEM) for heterogeneous vs. homogeneous pathways .

- Reproducibility Protocols : Standardize glovebox procedures to minimize oxygen/moisture contamination, which deactivates Ir centers .

What strategies validate the stability of Bis(cyclooctene)iridium(I) chloride dimer under reactive conditions?

Q. Basic Research Focus

- Thermogravimetric Analysis (TGA) : Confirm stability up to 190°C with decomposition products analyzed via MS .

- In Situ Monitoring : Use UV-Vis or Raman spectroscopy to detect ligand dissociation or Ir oxidation states during catalysis .

- Compatibility Testing : Screen for incompatibilities with strong oxidizers (e.g., peroxides) or acids that degrade the dimer .

How can mechanistic studies distinguish between single-site vs. dimeric active species?

Q. Advanced Research Focus

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to infer rate-determining steps .

- Poisoning Experiments : Introduce CO or phosphines to selectively block monomeric vs. dimeric sites .

- XAS (X-ray Absorption Spectroscopy) : Monitor Ir oxidation state changes during catalysis to identify active species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.